molecular formula C27H34N2O2 B11011992 2'-Isobutyl-1'-oxo-{N}-(2-phenylethyl)-1',4'-dihydro-2'{H}-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

2'-Isobutyl-1'-oxo-{N}-(2-phenylethyl)-1',4'-dihydro-2'{H}-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11011992
M. Wt: 418.6 g/mol
InChI Key: XQROBEBGAIZDJV-UHFFFAOYSA-N
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Description

2’-Isobutyl-1’-oxo-{N}-(2-phenylethyl)-1’,4’-dihydro-2’{H}-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Isobutyl-1’-oxo-{N}-(2-phenylethyl)-1’,4’-dihydro-2’{H}-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multi-step organic reactions. The key steps include the formation of the spirocyclic core, introduction of the isobutyl and phenylethyl groups, and the final carboxamide formation. Common reagents used in these steps include organometallic reagents, oxidizing agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2’-Isobutyl-1’-oxo-{N}-(2-phenylethyl)-1’,4’-dihydro-2’{H}-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or spirocyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2’-Isobutyl-1’-oxo-{N}-(2-phenylethyl)-1’,4’-dihydro-2’{H}-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as high stability and reactivity.

Mechanism of Action

The mechanism of action of 2’-Isobutyl-1’-oxo-{N}-(2-phenylethyl)-1’,4’-dihydro-2’{H}-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic isoquinoline derivatives and carboxamides with different substituents. Examples include:

  • Spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide
  • 2’-Isobutyl-1’-oxo-{N}-(2-methylpropyl)-1’,4’-dihydro-2’{H}-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide

Uniqueness

The uniqueness of 2’-Isobutyl-1’-oxo-{N}-(2-phenylethyl)-1’,4’-dihydro-2’{H}-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide lies in its specific substituents and spirocyclic structure, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications and a subject of ongoing research.

Properties

Molecular Formula

C27H34N2O2

Molecular Weight

418.6 g/mol

IUPAC Name

2-(2-methylpropyl)-1-oxo-N-(2-phenylethyl)spiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C27H34N2O2/c1-20(2)19-29-26(31)23-14-8-7-13-22(23)24(27(29)16-9-4-10-17-27)25(30)28-18-15-21-11-5-3-6-12-21/h3,5-8,11-14,20,24H,4,9-10,15-19H2,1-2H3,(H,28,30)

InChI Key

XQROBEBGAIZDJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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